methyl 4-chloro-1H-pyrazole-3-carboxylate
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Description
Methyl 4-chloro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5ClN2O2 . It is used as a pharmaceutical intermediate . The compound has a molecular weight of 160.56 g/mol .
Molecular Structure Analysis
The molecular structure of methyl 4-chloro-1H-pyrazole-3-carboxylate consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a methyl ester group and a chlorine atom . The InChI code for the compound is 1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) .Physical And Chemical Properties Analysis
Methyl 4-chloro-1H-pyrazole-3-carboxylate has a molecular weight of 160.56 g/mol . It has a topological polar surface area of 55 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The compound is white to almost white in color .Scientific Research Applications
Biomedical Applications
- Field : Biomedical Research
- Application : Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers, have been described in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .
- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : Methyl 1H-pyrazole-3-carboxylate is used as a pharmaceutical intermediate .
Synthesis of Heterocyclic Compounds
- Field : Organic Chemistry
- Application : Pyrazoles are used in the synthesis of heterocyclic compounds . They are involved in various reactions such as [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions .
- Methods : Various methods are used for their synthesis, including silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and ruthenium-catalyzed hydrogen transfer .
- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .
Medicinal Chemistry and Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used in the synthesis of various drugs due to their diverse biological activities .
Agrochemistry
- Field : Agrochemistry
- Application : Pyrazoles are used in agrochemistry. For example, Halosulfuron-methyl, a post-emergence herbicide, contains a pyrazole ring .
- Methods : Halosulfuron-methyl is rapidly absorbed via the foliage and the roots and translocated to other parts of the plant where it quickly arrests growth, leading to the death of the plant .
- Results : The compound provides residual soil activity resulting in season long control .
Synthesis of Complex Structures
- Field : Organic Chemistry
- Application : Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are used in the synthesis of more complex structures with various relevant examples .
- Methods : Various methods are used for their synthesis, including the treatment of diphenylhydrazone and pyridine with iodine .
- Results : These methods provide functionalized pyrazoles in good yields and high selectivity .
properties
IUPAC Name |
methyl 4-chloro-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUQWWCPNUDMIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428078 |
Source
|
Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-1H-pyrazole-3-carboxylate | |
CAS RN |
1005584-90-6 |
Source
|
Record name | methyl 4-chloro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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